molecular formula C13H12N4O B117557 9-Benzyl-9-deazaguanine CAS No. 151561-89-6

9-Benzyl-9-deazaguanine

Cat. No. B117557
M. Wt: 240.26 g/mol
InChI Key: VGUWSIPLVTVCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-9-deazaguanine is a chemical compound that is commonly known as BzG. It is a guanine analog that has been shown to have potential applications in scientific research due to its unique properties. BzG is a purine derivative that has a benzyl group attached to the 9-position of the guanine ring. This modification alters the molecule's structure, resulting in different pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Mechanism Of Action

BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR is an essential enzyme in the folate metabolic pathway, which is required for the synthesis of nucleotides. TS is an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. BzG inhibits both of these enzymes, leading to a decrease in nucleotide synthesis and DNA synthesis, resulting in cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

BzG has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, BzG has been shown to have anti-inflammatory activity in animal models of inflammatory bowel disease. BzG has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using BzG in lab experiments is its unique structure, which can provide insights into the structure-activity relationships of guanine analogs. BzG's antitumor activity also makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using BzG in lab experiments is its low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for research involving BzG. One area of interest is the development of BzG analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of BzG's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of BzG's mechanism of action can provide insights into the biology of cancer cells and other diseases. Overall, BzG has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.

Synthesis Methods

The synthesis of BzG can be achieved through several routes, including the reaction of guanine with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-amino-6-chloropurine with benzylamine in the presence of a palladium catalyst. These methods have been optimized to provide high yields of BzG with good purity.

Scientific Research Applications

BzG has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that BzG has antitumor activity against several types of cancer cells, including breast, colon, and lung cancer cells. BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.

properties

CAS RN

151561-89-6

Product Name

9-Benzyl-9-deazaguanine

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18)

InChI Key

VGUWSIPLVTVCTO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N

SMILES

C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N

synonyms

9-benzyl-9-deazaguanine

Origin of Product

United States

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